Comparative Isomer Reactivity: 2,3,4-Tris(1-phenylethyl)phenol Exhibits Distinct Radical Scavenging Kinetics vs. BHT and 2,4,6-Isomer
The radical-trapping activity of phenolic antioxidants is governed by a well-established structure-activity relationship (SAR) wherein the number and bulk of ortho substituents correlate directly with the rate constant (kinh) for peroxyl radical scavenging, while also influencing physical persistence [1]. Based on this established SAR, 2,3,4-Tris(1-phenylethyl)phenol, with its single ortho (2-position) and one meta (3-position) substituent, is predicted to exhibit an intermediate intrinsic reactivity—lower than the minimally hindered BHT (2,6-di-tert-butyl-4-methylphenol) but higher than the doubly ortho-substituted 2,4,6-Tris(1-phenylethyl)phenol (CAS 61788-44-1) [2]. This differential kinetic profile is a primary determinant of its suitability for specific antioxidant applications.
| Evidence Dimension | Intrinsic radical-scavenging rate constant (kinh, relative) |
|---|---|
| Target Compound Data | Predicted intermediate reactivity (relative ranking between BHT and 2,4,6-isomer) |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-4-methylphenol): High kinh; 2,4,6-Tris(1-phenylethyl)phenol: Low kinh |
| Quantified Difference | Qualitative ranking based on ortho-substitution pattern; precise kinh values for the 2,3,4-isomer not located in available literature. |
| Conditions | SAR analysis derived from peroxyl radical model systems; extrapolated from structure-reactivity correlations for alkylphenols. |
Why This Matters
This differential reactivity profile informs initial selection for applications requiring a specific balance between rapid radical quenching (e.g., processing stabilizers) and sustained, long-term protection.
- [1] Roginskii, V. A. (1988). Fenol'nye antioksidanty: reaktsionnaya aktivnost' i effektivnost' (Phenolic Antioxidants: Reactivity and Efficiency). Moscow: Nauka. View Source
- [2] Kozlikovskii, Ya. B., Nesterenko, S. A., & Koshchii, V. A. (1978). Izvestiya Vysshikh Uchebnykh Zavedenii, Khimiya i Khimicheskaya Tekhnologiya, 21, 648-652. View Source
